Methyl 4-amino-6-fluorochroman-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-amino-6-fluorochroman-2-carboxylate is a chemical compound with the molecular formula C11H10FNO3 It is a derivative of chroman, a bicyclic organic compound, and contains functional groups such as an amino group, a fluorine atom, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-6-fluorochroman-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Fluorination: Introduction of the fluorine atom into the chroman ring system.
Amination: Introduction of the amino group at the 4-position of the chroman ring.
Esterification: Formation of the carboxylate ester group at the 2-position.
The reaction conditions for these steps may vary, but typically involve the use of specific reagents and catalysts to achieve the desired transformations. For example, fluorination can be achieved using fluorinating agents such as Selectfluor, while amination may require the use of amine sources and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production often requires the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-6-fluorochroman-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.
Reduction: Reduction of the carboxylate ester to an alcohol.
Substitution: Replacement of the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the ester group can produce alcohols.
Scientific Research Applications
Methyl 4-amino-6-fluorochroman-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-amino-6-fluorochroman-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the amino and carboxylate groups may participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Methyl 4-amino-6-fluorochroman-2-carboxylate can be compared with other similar compounds, such as:
Methyl 6-fluorochroman-2-carboxylate: Lacks the amino group at the 4-position.
Methyl 4-aminochroman-2-carboxylate: Lacks the fluorine atom at the 6-position.
Methyl 4-amino-6-chlorochroman-2-carboxylate: Contains a chlorine atom instead of fluorine.
The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications.
Biological Activity
Methyl 4-amino-6-fluorochroman-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article reviews the biological activities associated with this compound, focusing on its interactions with various biological targets, pharmacokinetic properties, and potential therapeutic applications.
Structural Characteristics
This compound features a chroman backbone with an amino group and a fluorine atom, which contribute to its reactivity and biological activity. The molecular formula is C11H10FNO2 and it has a molecular weight of approximately 215.20 g/mol. The presence of the amino group enhances its potential for interactions with biological systems, making it a valuable compound for further research.
Interaction with Biological Targets
Research indicates that this compound interacts selectively with specific enzymes, particularly esterases. This interaction is critical for understanding its pharmacokinetics and therapeutic potential. The compound's ability to influence cellular processes has been demonstrated in various studies, highlighting its role in:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic applications in diseases where these pathways are dysregulated.
- Cellular Signaling : The compound appears to modulate signaling pathways that are crucial for cell proliferation and differentiation.
Pharmacokinetic Properties
This compound exhibits favorable pharmacokinetic properties, including:
- High Gastrointestinal Absorption : Studies suggest that this compound is well absorbed when administered orally.
- Blood-Brain Barrier Permeability : Its structure allows it to cross the blood-brain barrier, indicating potential central nervous system effects.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is provided:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 6-fluorochroman-2-carboxylate | Contains fluorine but lacks amino group | Exhibits different biological activity due to absence of amino group |
Methyl 6-chlorochroman-2-carboxylate | Contains chlorine instead of fluorine | Different reactivity profiles due to halogen substitution |
Methyl chroman-2-carboxylate | Lacks halogen substitution | Simpler derivative without halogen effects |
Methyl 7-chlorochroman-3-carboxylate | Chlorine at position seven | Positional isomer affecting biological interactions |
This table illustrates how this compound stands out due to its specific functional groups and their influence on chemical reactivity and biological properties.
Case Studies and Research Findings
- Inhibition Studies : A study published in Molecules demonstrated that this compound effectively inhibited certain enzymes at low concentrations, suggesting its potential as a lead compound for drug development targeting metabolic diseases .
- CNS Activity : Research conducted on the pharmacokinetics of this compound showed significant central nervous system penetration, which could be beneficial for developing treatments for neurological disorders .
- Optical Purity in Drug Synthesis : The compound has been utilized in synthesizing optically pure products through enzymatic resolution, indicating its importance as a chiral building block in medicinal chemistry .
Properties
Molecular Formula |
C11H12FNO3 |
---|---|
Molecular Weight |
225.22 g/mol |
IUPAC Name |
methyl 4-amino-6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate |
InChI |
InChI=1S/C11H12FNO3/c1-15-11(14)10-5-8(13)7-4-6(12)2-3-9(7)16-10/h2-4,8,10H,5,13H2,1H3 |
InChI Key |
GKJNKHRZXFQWAP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(C2=C(O1)C=CC(=C2)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.